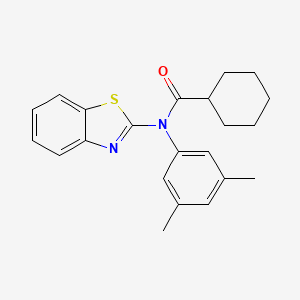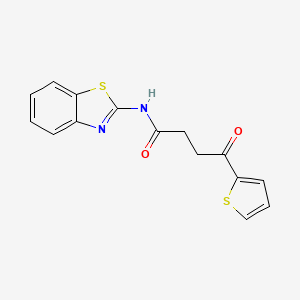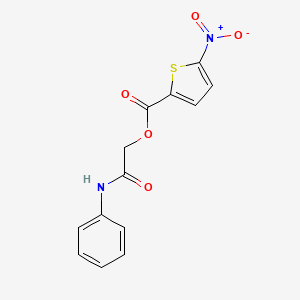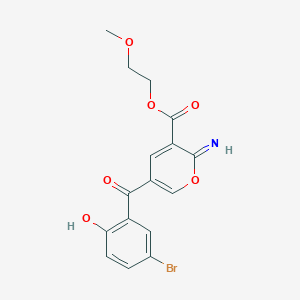
N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide, also known as DMBC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. DMBC is a member of the benzothiazole family of compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the central nervous system. This compound has been shown to enhance the activity of the GABAergic system, which is responsible for inhibitory neurotransmission in the brain. This compound has also been shown to inhibit the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. This compound has been shown to reduce the severity and duration of seizures in animal models of epilepsy. This compound has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. In addition, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize and purify, making it readily available for research purposes. This compound is also stable under various conditions, making it suitable for use in various in vitro and in vivo assays. However, this compound has some limitations, including its low solubility in aqueous solutions, which can limit its use in some assays.
Zukünftige Richtungen
There are several future directions for research on N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide. One potential direction is to investigate the potential of this compound as a therapeutic agent for various neurological and psychiatric disorders. Another future direction is to explore the structure-activity relationship of this compound and other benzothiazole derivatives to identify more potent and selective compounds. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other neurotransmitter systems in the brain.
Synthesemethoden
N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide can be synthesized using various methods, including the reaction of 2-aminobenzothiazole with 3,5-dimethylphenylcyclohexanone in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been shown to exhibit potent anticonvulsant, analgesic, and anti-inflammatory properties. In pharmacology, this compound has been demonstrated to have a significant effect on the central nervous system, including the modulation of the GABAergic system and the inhibition of the NMDA receptor. In neuroscience, this compound has been shown to have a neuroprotective effect against various neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(3,5-dimethylphenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2OS/c1-15-12-16(2)14-18(13-15)24(21(25)17-8-4-3-5-9-17)22-23-19-10-6-7-11-20(19)26-22/h6-7,10-14,17H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSURNSSHMYKUHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C2=NC3=CC=CC=C3S2)C(=O)C4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467355.png)

![[2-(4-cyanoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467384.png)
![Ethyl 4-[(1-phenylcyclopentanecarbonyl)amino]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxylate](/img/structure/B7467385.png)
![Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate](/img/structure/B7467392.png)
![(E)-N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]-3-(3-methoxyphenyl)prop-2-enamide](/img/structure/B7467393.png)


![[2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467409.png)

![N-[(4-chlorophenyl)methyl]-2-[2-(morpholin-4-ylmethyl)-4-oxoquinazolin-3-yl]acetamide](/img/structure/B7467423.png)
![Ethyl 4-(2-amino-2-oxoethyl)sulfanyl-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7467425.png)

![[1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467438.png)